An In-Depth Technical Guide to the Physicochemical Properties of Esculentoside F
An In-Depth Technical Guide to the Physicochemical Properties of Esculentoside F
Executive Summary
Esculentoside F is a naturally occurring triterpenoid saponin isolated from the roots of plants in the Phytolacca genus, such as Phytolacca acinosa and Phytolacca americana.[1][2][3] As a member of the saponin class of compounds, its structure is characterized by a polycyclic aglycone core linked to one or more sugar chains. This guide provides a comprehensive overview of the chemical structure, molecular properties, and analytical methodologies pertinent to Esculentoside F. It is intended for researchers in natural product chemistry, pharmacology, and drug development who require a detailed understanding of this compound's fundamental physicochemical characteristics.
Chemical Identity and Molecular Structure
The defining characteristic of Esculentoside F is its complex glycosidic structure, which dictates its chemical behavior and biological activity.
Molecular Architecture
Esculentoside F is classified as a triterpene saponin.[2] This classification stems from its composite structure: a 30-carbon aglycone (the triterpene) bonded to sugar moieties (the glycone). The specific arrangement and linkage of these sugars to the aglycone core are crucial for its unique identity. The structural backbone is an oleanane-type triterpenoid, a common framework for this class of saponins.
The molecular formula for Esculentoside F is C41H64O16 .[1][4] This formula is the foundational piece of information from which its molecular weight and elemental composition are derived.
Caption: Generalized structure of a triterpenoid saponin.
Structural Elucidation Insights
The definitive structure of complex natural products like Esculentoside F is determined through a combination of advanced spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific spectral data for Esculentoside F is not detailed in the provided search results, the structural elucidation of such saponins fundamentally relies on 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. These techniques are indispensable for mapping the carbon skeleton of the aglycone and determining the sequence, identity, and linkage points of the sugar units.
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula by providing a highly accurate mass measurement.[3] Tandem MS (MS/MS) experiments induce fragmentation of the molecule, which typically results in the cleavage of glycosidic bonds. This process yields fragment ions corresponding to the aglycone and the sequential loss of sugar residues, thereby allowing for the characterization of the sugar chain composition.[1][2]
Physicochemical and Molecular Properties
A precise understanding of the molecular properties of Esculentoside F is essential for its quantification, handling, and use in experimental settings.
Key Molecular Identifiers
The following table summarizes the core molecular properties and identifiers for Esculentoside F.
| Property | Value | Source |
| Molecular Formula | C41H64O16 | MedChemExpress[1] |
| Molecular Weight | 812.94 g/mol | MedChemExpress[1][2] |
| CAS Number | 95263-31-3 | MedChemExpress[1][2] |
| Canonical SMILES | C[C@@]12C([C@@]3([H])(CC(C3)C(O)=O)C(O)=O)=CC[C@@]4([H])[C@]1(CC[C@]5([H])[C@@]4(CCO)O[C@H]6O[C@@H]7OO)O)CO)O)O">C@@HO)C)C | MedChemExpress[2] |
| Natural Source | Root of Phytolacca acinosa Roxb, Phytolacca americana | MedChemExpress, ChemFaces[1][3] |
| Compound Type | Triterpenoid Saponin | MedChemExpress[2] |
Analytical and Isolation Methodologies
The study of Esculentoside F necessitates robust methods for its extraction from natural sources, purification, and subsequent analysis.
Bio-Guided Isolation and Purification Workflow
The isolation of Esculentoside F is a multi-step process that begins with crude extraction from plant material and proceeds through several stages of chromatographic purification. The causality behind this workflow is to systematically remove unwanted compounds, progressively enriching the fraction containing the target molecule.
Caption: Standard workflow for the isolation of Esculentoside F.
Experimental Protocol: Isolation from Phytolacca Root
This protocol is a synthesized methodology based on standard practices for saponin isolation.[3][5]
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Extraction :
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Air-dried and powdered root material of Phytolacca americana is extracted with a suitable solvent, such as 70% ethanol or acetone, at room temperature.[3][5] This step is designed to efficiently extract a broad range of semi-polar compounds, including saponins.
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The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
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Fractionation :
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The crude extract is suspended in water and subjected to liquid-liquid partitioning with a solvent like n-butanol. Saponins preferentially partition into the n-butanol phase, providing a significant enrichment and removing highly polar (sugars, salts) and non-polar (lipids, chlorophylls) compounds.[3]
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Column Chromatography :
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The dried n-butanol fraction is loaded onto a silica gel column.[5]
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The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (like hexane or chloroform) and a polar solvent (like ethyl acetate or methanol).
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Fractions are collected systematically. The choice of a gradient system is crucial as it allows for the separation of compounds based on their polarity; saponins with different sugar chains will elute at different solvent compositions.
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Purity Assessment and Final Purification :
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Each collected fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing Esculentoside F.[5][6]
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Fractions showing a high concentration of the target compound are pooled and may be subjected to further purification steps, such as preparative HPLC, to achieve high purity (e.g., >98%).
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Analytical Characterization Protocol: HPLC-MS
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Chromatographic Separation (HPLC) :
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An analytical C18 column is typically used for separation.
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A mobile phase gradient consisting of water (often with a modifier like 0.1% formic acid) and an organic solvent (acetonitrile or methanol) is employed. The formic acid aids in ionization for mass spectrometry.
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A study by Ling Y, et al., identified Esculentoside F with a retention time of 18.362 minutes under their specific HPLC conditions.[1][2]
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Mass Spectrometric Detection (ESI-QTOF-MS) :
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The eluent from the HPLC is directed to an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for large, thermally labile molecules like saponins.
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Analysis is often performed in negative ion mode. Esculentoside F has been detected as a formate adduct, [M+HCOO]⁻, at a mass-to-charge ratio (m/z) of 857.4174.[1][2]
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The use of a Quadrupole Time-of-Flight (QTOF) analyzer provides high mass accuracy, allowing for the confident determination of the elemental composition from the measured m/z.[1]
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Tandem MS (MS/MS) analysis of the parent ion (m/z 857.4174 or the deprotonated molecule [M-H]⁻) would be performed to generate characteristic fragment ions, confirming the aglycone and sugar chain composition.[2]
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Conclusion
Esculentoside F is a well-defined triterpenoid saponin with a molecular formula of C41H64O16 and a molecular weight of 812.94 g/mol .[1] Its complex structure, consisting of a triterpene aglycone glycosidically linked to sugar moieties, has been elucidated through modern spectroscopic techniques, particularly high-resolution mass spectrometry. Standardized workflows involving solvent extraction and multi-stage column chromatography are effective for its isolation from Phytolacca species. The analytical methods detailed herein, especially HPLC coupled with ESI-QTOF-MS, provide a robust framework for its identification, quantification, and characterization in complex matrices. This foundational physicochemical knowledge is paramount for any further investigation into its potential pharmacological applications.
References
- Ling Y, et al. Rapid Screening and Characterization of Triterpene Saponins from the Root of Phytolacca acinosa Roxb by High-Performance Liquid Chromatography Coupled to Electrospray Ionization and Quadrupole Time-of-Flight Mass Spectrometry.
- MedChemExpress. Esculentoside F | Triterpene Saponin. MedChemExpress.com.
- FooDB. Showing Compound Esculentoside E (FDB013158).
- PubChem. Esculentoside F | C41H64O16 | CID 3035561.
- Bioguided fractionation and isolation of esculentoside P from Phytolacca americana L. Elsevier B.V. 2012.
- Bioguided fractionation and isolation of esculentoside P from Phytolacca americana L. ScienceDirect.
- CHAPTER 6 6.
- ChemFaces. Esculentoside C | CAS:65931-92-2.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Esculentoside C | CAS:65931-92-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. Esculentoside F | C41H64O16 | CID 3035561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lnppswu.com [lnppswu.com]
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